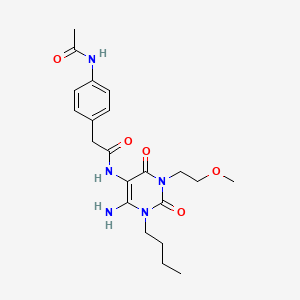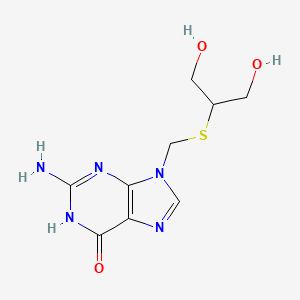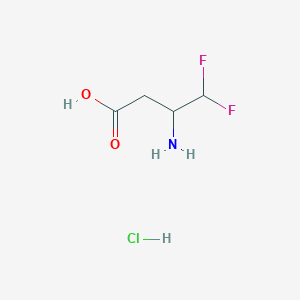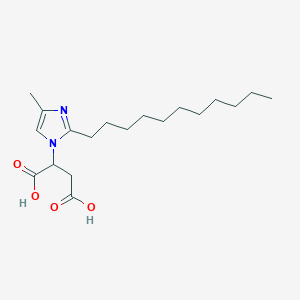
2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid is a complex organic compound that features an imidazole ring, a succinic acid moiety, and a long alkyl chain. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring under mild conditions . The reaction conditions are generally tolerant to various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the succinic acid moiety.
Substitution: The alkyl chain or the imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups onto the alkyl chain or the imidazole ring.
Aplicaciones Científicas De Investigación
2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of functional materials, such as catalysts and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The long alkyl chain can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antibiotic with an imidazole ring.
Omeprazole: A proton pump inhibitor with an imidazole ring.
Uniqueness
2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid is unique due to its combination of an imidazole ring, a long alkyl chain, and a succinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
88660-89-3 |
|---|---|
Fórmula molecular |
C19H32N2O4 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-(4-methyl-2-undecylimidazol-1-yl)butanedioic acid |
InChI |
InChI=1S/C19H32N2O4/c1-3-4-5-6-7-8-9-10-11-12-17-20-15(2)14-21(17)16(19(24)25)13-18(22)23/h14,16H,3-13H2,1-2H3,(H,22,23)(H,24,25) |
Clave InChI |
BVCNYMFECRDDLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=NC(=CN1C(CC(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


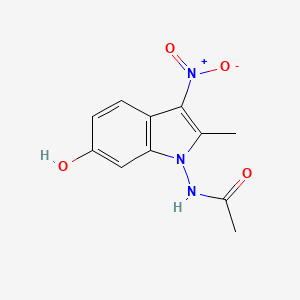

![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12937386.png)
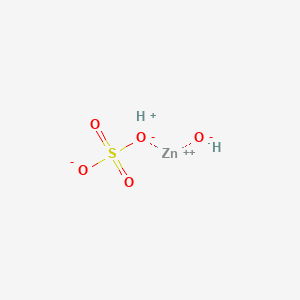
![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)


![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
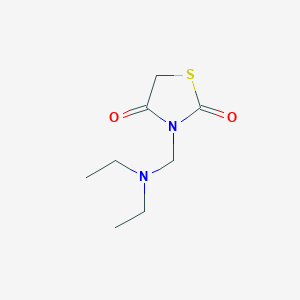
![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
